molecular formula C12H15GeNO2 B14329024 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 111660-05-0

2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14329024
CAS No.: 111660-05-0
M. Wt: 277.88 g/mol
InChI Key: UWGDSUOXXNTKEQ-UHFFFAOYSA-N
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Description

2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a trimethylgermyl group into the isoindole structure adds unique properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with trimethylgermylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-isoindole-1,3(2H)-dione
  • 2-(Trimethylsilylmethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(Trimethylstannylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This makes it different from its silicon and tin analogs, potentially offering advantages in specific applications such as enhanced stability or reactivity .

Properties

CAS No.

111660-05-0

Molecular Formula

C12H15GeNO2

Molecular Weight

277.88 g/mol

IUPAC Name

2-(trimethylgermylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H15GeNO2/c1-13(2,3)8-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-7H,8H2,1-3H3

InChI Key

UWGDSUOXXNTKEQ-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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